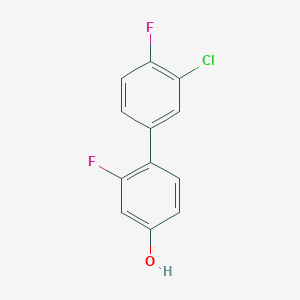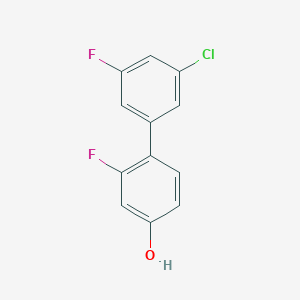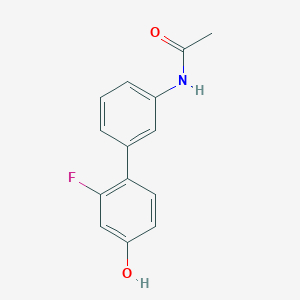
3-Fluoro-4-(4-t-butylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(4-t-butylphenyl)phenol, 95% (3F4TP) is an organic compound with a molecular formula of C13H16FO. It is a colorless to slightly yellowish liquid, soluble in water and ethanol, and insoluble in ether. 3F4TP has a wide range of applications in the pharmaceutical and chemical industries, including as a solvent, surfactant, and stabilizer. It is also used in the synthesis of various drugs and active pharmaceutical ingredients (APIs).
Aplicaciones Científicas De Investigación
3-Fluoro-4-(4-t-butylphenyl)phenol, 95% is widely used in the pharmaceutical and chemical industries, as well as in scientific research. It is used in the synthesis of various drugs and APIs, as well as in the synthesis of other compounds such as 4-tert-butyl-2-fluoro-5-nitrophenol and 4-tert-butyl-2-fluoro-5-chlorophenol. In addition, 3-Fluoro-4-(4-t-butylphenyl)phenol, 95% is used in the synthesis of fluorescent probes for imaging applications, and as a reagent for the synthesis of fluorescent dyes and fluorescent proteins.
Mecanismo De Acción
3-Fluoro-4-(4-t-butylphenyl)phenol, 95% acts as a highly efficient catalyst in the Friedel-Crafts acylation reaction. The Friedel-Crafts acylation reaction is a type of organic reaction in which an aromatic ring is acylated with an acyl halide or an anhydride. In this reaction, the acyl halide or anhydride reacts with the aromatic ring of 4-t-butylphenol to form 3-Fluoro-4-(4-t-butylphenyl)phenol, 95%.
Biochemical and Physiological Effects
3-Fluoro-4-(4-t-butylphenyl)phenol, 95% does not have any known biochemical or physiological effects. It is not known to be toxic, and it does not have any known side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Fluoro-4-(4-t-butylphenyl)phenol, 95% has several advantages for lab experiments. It is a highly efficient catalyst in the Friedel-Crafts acylation reaction, and it is relatively inexpensive and easy to obtain. In addition, it is a colorless to slightly yellowish liquid, which makes it easier to work with. However, one limitation of 3-Fluoro-4-(4-t-butylphenyl)phenol, 95% is that it is not very soluble in ether, which can make it more difficult to work with in certain types of experiments.
Direcciones Futuras
3-Fluoro-4-(4-t-butylphenyl)phenol, 95% has a wide range of applications in the pharmaceutical and chemical industries, and it has been used in the synthesis of various drugs and APIs. However, there are still many potential applications for 3-Fluoro-4-(4-t-butylphenyl)phenol, 95% that have yet to be explored. For example, 3-Fluoro-4-(4-t-butylphenyl)phenol, 95% could be used in the synthesis of other compounds, such as fluorescent probes for imaging applications, and as a reagent for the synthesis of fluorescent dyes and fluorescent proteins. In addition, 3-Fluoro-4-(4-t-butylphenyl)phenol, 95% could be studied further to determine its potential applications in the synthesis of other drugs and APIs.
Métodos De Síntesis
3-Fluoro-4-(4-t-butylphenyl)phenol, 95% can be synthesized via the Friedel-Crafts acylation of 4-t-butylphenol with 3-fluorobenzoyl chloride. In this method, 4-t-butylphenol is reacted with 3-fluorobenzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst at a temperature of 80-100°C. This reaction produces 3-Fluoro-4-(4-t-butylphenyl)phenol, 95% with a yield of 95%.
Propiedades
IUPAC Name |
4-(4-tert-butylphenyl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO/c1-16(2,3)12-6-4-11(5-7-12)14-9-8-13(18)10-15(14)17/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFBBUVKDVENOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684351 |
Source


|
| Record name | 4'-tert-Butyl-2-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262002-77-6 |
Source


|
| Record name | 4'-tert-Butyl-2-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[Benzo(b)thiophen-2-yl]-2-fluorophenol, 95%](/img/structure/B6374103.png)



![2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6374166.png)
